N-(2-hydroxy-2-phenylethyl)acetamide

Descripción general

Descripción

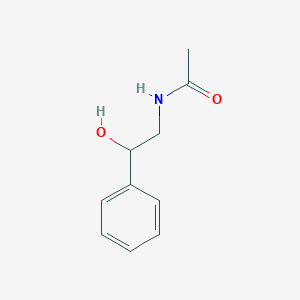

N-(2-hydroxy-2-phenylethyl)acetamide is a compound with the molecular formula C10H13NO2 . It has a molecular weight of 179.22 g/mol . This compound is also known by other names such as N-(2-hydroxy-2-phenyl-ethyl)-acetamide and has a CAS number of 3306-05-6 . It has been isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9 .

Synthesis Analysis

While specific synthesis methods for N-(2-hydroxy-2-phenylethyl)acetamide were not found, a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, has been synthesized through a series of reactions involving acetylation, esterification, and ester interchange .Molecular Structure Analysis

The compound has a complex structure with a phenyl ring attached to a hydroxyethyl group, which is further connected to an acetamide group . The InChI code for the compound is 1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis

N-(2-hydroxy-2-phenylethyl)acetamide is a powder with a melting point of 119-124 degrees Celsius . It has a topological polar surface area of 49.3 Ų and a XLogP3-AA value of 0.4, indicating its lipophilicity .Aplicaciones Científicas De Investigación

- N-(2-hydroxy-2-phenylethyl)acetamide has been isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9 . It exhibits antifungal activities against Alternaria solani, making it a potential candidate for controlling fungal infections in agriculture and medicine.

- Researchers have synthesized a series of analogs containing 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide. These compounds were examined for their anti-inflammatory and analgesic activities. While specific studies on N-(2-hydroxy-2-phenylethyl)acetamide are limited, this class of compounds shows promise in modulating inflammation and pain .

- Toll-like receptors (TLRs) play a crucial role in immune responses. A study investigated the effect of N-(2-hydroxy-2-phenylethyl)acetamide (also referred to as NA-2) on TLRs in the development of adjuvant-induced arthritis. The compound may suppress TLR-mediated inflammation, making it relevant for autoimmune and inflammatory conditions .

Antifungal Activity

Anti-Inflammatory and Analgesic Properties

Toll-Like Receptor (TLR) Modulation

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

N-(2-hydroxy-2-phenylethyl)acetamide is an antifungal agent . It exhibits antifungal activities against Alternaria solani , a fungal pathogen that causes early blight disease in crops . The compound’s primary target is thus the Alternaria solani fungus.

Mode of Action

As an antifungal agent, it likely disrupts essential processes in the fungus, such as cell wall synthesis or function, leading to the death of the fungal cells .

Biochemical Pathways

Antifungal agents typically interfere with the synthesis of vital components of the fungal cell, such as ergosterol, an essential component of fungal cell membranes .

Result of Action

The result of N-(2-hydroxy-2-phenylethyl)acetamide’s action is the inhibition of the growth of Alternaria solani, thereby preventing or treating infections caused by this fungus .

Propiedades

IUPAC Name |

N-(2-hydroxy-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJCJYQYRPOJUKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90297124 | |

| Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-phenylethyl)acetamide | |

CAS RN |

3306-05-6 | |

| Record name | NSC114228 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114228 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxy-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90297124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4,5-trimethoxybenzoyl)amino]butanoic Acid](/img/structure/B3051257.png)

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indol-8-amine](/img/structure/B3051262.png)

![Benzoxazole, 2-[(1-methylethyl)thio]-](/img/structure/B3051269.png)

![3-Oxa-1-azaspiro[4.4]nonane-2,4-dione](/img/structure/B3051274.png)